Cas no 87392-05-0 ((2R)-oxolane-2-carboxylic acid)

(2R)-oxolane-2-carboxylic acid structure
87392-05-0 structure
(2R)-oxolane-2-carboxylic acid
87392-05-0
C5H8O3
116.115221977234
MFCD00211271
61078
24871607

(2R)-oxolane-2-carboxylic acid Properties

Names and Identifiers

    • (R)-(+)-2-Tetrahydrofuroic acid
    • (R)-(+)-Tetrahydrofuran-2-carboxylic acid
    • (R)-(+)-Tetrahydro-2-furoic acid
    • Faropenem,Fropenem
    • RCTF
    • (R)-(+)-2-Carboxy tetrahydrofuroic acid
    • ((R)-(+)-Tetrahydro-2-furoic acid
    • Faropenem
    • Fropenem
    • R-(+)-Tetrahydro-2-furoic acid
    • (R)-Tetrahydro-2-furoic acid
    • D-Tetrahydro-furan-2-carboxylic acid
    • (r)-tetrahydrofuran-2-carboxylic acid
    • 2-Furancarboxylic acid, tetrahydro-, (2R)-
    • (r)-2-tetrahydrofuroic acid
    • (S)-2-Tetrahydrofuroic acid
    • (2R)-oxolane-2-carboxylic acid
    • r-tetrahydro-2-furoic acid
    • (+)-tetrahydro-2-furoic acid
    • 7396HFQ44J
    • tetrahydro-furan-2-carboxylic acid
    • (R)-2-Tetrahydrof
    • (2R)-Tetrahydro-2-furancarboxylic acid (ACI)
    • 2-Furancarboxylic acid, tetrahydro-, (R)- (ZCI)
    • (+)-Tetrahydrofuran-2-carboxylic acid
    • (R)-2-Tetrahydrofuranoic acid
    • (R)-(+)-2-Tetrahydrofuroic acid, 99% (98% ee) 1GR
    • (R)-(+)-Tetrahydro-2-furoic acid, 99% (98% ee)
    • (R)-(+)-Tetrahydro-2-furoic acid 99%
    • (R)-(+)-Tetrahydro-2-furoic acid≥ 99% (GC, Chiral purity)
    • (R)-Tetrahydrofuran-2-carboxylic Acid,99%e.e.
    • (R)-(+)-tetrahydrofuroic acid
    • AKOS015855820
    • EN300-116234
    • 87392-05-0
    • AC-3416
    • HY-W005223
    • (r)-(+)-2-carboxy-tetrahydrofuroic acid
    • UJJLJRQIPMGXEZ-SCSAIBSYSA-N
    • UNII-7396HFQ44J
    • AKOS006240057
    • (S)-(-)-2-Tetrahydrofuroic Acid
    • (R)tetrahydrofuran-2-carboxylic acid
    • Tetrahydro-2-furoic acid, (+)-
    • Q27094016
    • (r)-2-tetrahydrofurancarboxylic acid
    • T1740
    • DB03051
    • Q-200029
    • AS-12435
    • AC-3417
    • (r)-tetrahydro-2-furoic acid
    • (2R)-tetrahydrofuran-2-ylcarboxylic acid
    • (r)-(+)-tetrahydro-2-furancarboxylic acid
    • (R)-(+)tetrahydro-2-furoic acid
    • (2r)-tetrahydro-2-furancarboxylic acid
    • MFCD00211271
    • (R)-(+)-2-Tetrahydrofuroicacid
    • CS-W005223
    • r-thfc
    • (R)-(+)-Tetrahydro-2-furoic acid, 99%
    • (R)-tetrahydro-furan-2-carboxylic acid
    • SCHEMBL353229
    • (R)-(-)-tetrahydrofuran-2-carboxylic acid
    • NS00069873
    • +Expand
    • MFCD00211271
    • UJJLJRQIPMGXEZ-SCSAIBSYSA-N
    • 1S/C5H8O3/c6-5(7)4-2-1-3-8-4/h4H,1-3H2,(H,6,7)/t4-/m1/s1
    • C([C@@H]1OCCC1)(=O)O
    • 4658739

Computed Properties

  • 116.04700
  • 1
  • 3
  • 1
  • 116.047
  • 8
  • 99.8
  • 0
  • 1
  • 0
  • 0
  • 0
  • 1
  • 0.2
  • nothing
  • 0
  • 46.5

Experimental Properties

  • 0.25000
  • 46.53000
  • n20/D 1.46(lit.)
  • 128-129 °C/13 mmHg(lit.)
  • No data available
  • Fahrenheit: 235.4 ° f
    Celsius: 113 ° c
  • Liquid
  • Not determined
  • 3.60±0.20(Predicted)
  • [α]23/D +4°, c = 1 in methanol
  • 1.209 g/mL at 25 °C(lit.)

(2R)-oxolane-2-carboxylic acid Security Information

  • GHS05 GHS05 GHS07 GHS07
  • 3
  • 8
  • S26-S36/37/39-S45
  • III
  • R34
  • C C
  • UN 3265 8/PG 3
  • H302-H314
  • P280-P305+P351+P338-P310
  • dangerous
  • 2-8 °C
  • III
  • 22-34
  • Danger
  • 8

(2R)-oxolane-2-carboxylic acid Customs Data

  • 2932190090
  • China Customs Code:

    2932190090

    Overview:

    2932190090 Other structurally non fused furan ring compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2932190090 other compounds containing an unfused furan ring (whether or not hydrogenated) in the structure VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:20.0%

(2R)-oxolane-2-carboxylic acid Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P0032US-1g
(R)-(+)-Tetrahydrofuran-2-carboxylic acid
87392-05-0 98%
1g
$7.00 2024-04-20
A2B Chem LLC
AB42868-1g
(R)-(+)-2-Tetrahydrofuroic acid
87392-05-0 98%
1g
$6.00 2024-04-19
abcr
AB180701-5 g
(R)-(+)-2-Tetrahydrofuroic acid, 98%; .
87392-05-0 98%
5g
€73.20 2023-05-07
Alichem
A159003844-100g
(R)-(+)-2-Tetrahydrofuroic acid
87392-05-0 98%
100g
$382.00 2023-08-31
Ambeed
A117217-1g
(R)-2-Tetrahydrofuroic acid
87392-05-0 98%
1g
$8.0 2024-07-18
Apollo Scientific
OR315017-5g
(R)-(+)-2-Tetrahydrofuroic acid
87392-05-0
5g
£50.00 2023-08-31
AstaTech
66521-5/G
D-TETRAHYDRO-FURAN-2-CARBOXYLIC ACID
87392-05-0 97%
5g
$30 2023-09-16
Crysdot LLC
CD11038853-25g
(R)-(+)-2-Tetrahydrofuroic acid
87392-05-0 98%
25g
$85 2024-07-19
eNovation Chemicals LLC
D630464-5G
(2R)-oxolane-2-carboxylic acid
87392-05-0 97%
5G
$65 2022-09-05
Key Organics Ltd
AS-12435-1MG
(R)-(+)-Tetrahydro-2-furoic acid
87392-05-0 >98%
1mg
£37.00 2023-09-07

(2R)-oxolane-2-carboxylic acid Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Tetrahydrofuran ,  Water ;  0 °C → 25 °C; 30 min, 25 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Reference
Chiral ammonium hypoiodite salt-catalyzed enantioselective oxidative cycloetherification to 2-acyl tetrahydrofurans
Uyanik, Muhammet; et al, Chemistry Letters, 2016, 45(3), 353-355

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Water ;  20 h, 90 °C; cooled
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 5
Reference
Highly diastereoselective hydrogenation of furan-2-carboxylic acid derivatives on heterogeneous catalysts
Sebek, Michael; et al, Synlett, 2009, (3), 461-465

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Potassium hydroxide Catalysts: Proteinase Solvents: Water ;  20 h, pH 10, 10 °C
1.2 Reagents: Hydrochloric acid ,  Ammonium sulfate Solvents: Water ;  pH 2
1.3 Solvents: tert-Butyl methyl ether
Reference
A scalable chemoenzymic preparation of (R)-tetrahydrofuran-2-carboxylic acid
Fujima, Yoshito; et al, Tetrahedron: Asymmetry, 2003, 14(10), 1385-1391

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: (S)-1-Phenylethylamine Solvents: Dichloromethane ,  Ethyl acetate ;  rt; rt → reflux; 15 min, reflux
1.2 Reagents: Sodium hydroxide Solvents: Dichloromethane ,  Water ;  30 min, pH 13, reflux
Reference
Synthesis of (2R)-tetrahydro-2-furancarbothioic acid [R-(+)-thiotetrahydrofuran-2-carboxylic acid]
Li, Juan; et al, Shenyang Yaoke Daxue Xuebao, 2008, 25(9), 714-715

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Sulfuric acid ,  Ammonium sulfate Catalysts: Triacylglycerol lipase Solvents: Isopropanol ,  Water
Reference
A scalable chemoenzymic preparation of (R)-tetrahydrofuran-2-carboxylic acid
Fujima, Yoshito; et al, Tetrahedron: Asymmetry, 2003, 14(10), 1385-1391

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: 1,1′-Carbonyldiimidazole Solvents: Tetrahydrofuran ;  45 min, rt
1.2 24 h, rt
2.1 Reagents: Hydrochloric acid Solvents: Water ;  20 h, 90 °C; cooled
2.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 5
Reference
Highly diastereoselective hydrogenation of furan-2-carboxylic acid derivatives on heterogeneous catalysts
Sebek, Michael; et al, Synlett, 2009, (3), 461-465

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Titanium ethoxide Catalysts: Palladium dihydroxide Solvents: N-Methyl-2-pyrrolidone ;  22 h, 30 bar, rt
2.1 Reagents: Hydrochloric acid Solvents: Water ;  20 h, 90 °C; cooled
2.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 5
Reference
Highly diastereoselective hydrogenation of furan-2-carboxylic acid derivatives on heterogeneous catalysts
Sebek, Michael; et al, Synlett, 2009, (3), 461-465

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Sulfuric acid Solvents: Toluene ,  Water ;  rt; 4.5 h, reflux; reflux → rt
1.2 Reagents: Sulfuric acid Solvents: Water ;  reflux; reflux → rt
1.3 Solvents: Toluene
2.1 Reagents: Potassium hydroxide Catalysts: Proteinase Solvents: Water ;  20 h, pH 10, 10 °C
2.2 Reagents: Hydrochloric acid ,  Ammonium sulfate Solvents: Water ;  pH 2
2.3 Solvents: tert-Butyl methyl ether
Reference
A scalable chemoenzymic preparation of (R)-tetrahydrofuran-2-carboxylic acid
Fujima, Yoshito; et al, Tetrahedron: Asymmetry, 2003, 14(10), 1385-1391

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Sulfuric acid Solvents: Toluene ,  Water ;  rt; 6 h, 75 - 77 °C; 77 °C → rt
1.2 Reagents: Ammonium sulfate Solvents: Water
2.1 Reagents: Sulfuric acid ,  Ammonium sulfate Catalysts: Triacylglycerol lipase Solvents: Isopropanol ,  Water
Reference
A scalable chemoenzymic preparation of (R)-tetrahydrofuran-2-carboxylic acid
Fujima, Yoshito; et al, Tetrahedron: Asymmetry, 2003, 14(10), 1385-1391

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Methyl triflate Solvents: Dichloromethane ;  25 °C; 1 h, rt
1.2 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene ;  30 min, rt
2.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Tetrahydrofuran ,  Water ;  0 °C → 25 °C; 30 min, 25 °C
2.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Reference
Chiral ammonium hypoiodite salt-catalyzed enantioselective oxidative cycloetherification to 2-acyl tetrahydrofurans
Uyanik, Muhammet; et al, Chemistry Letters, 2016, 45(3), 353-355

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Cesium carbonate Solvents: Acetonitrile ;  30 min, rt
1.2 4 h, rt
2.1 Reagents: Titanium ethoxide Catalysts: Palladium dihydroxide Solvents: N-Methyl-2-pyrrolidone ;  22 h, 30 bar, rt
3.1 Reagents: Hydrochloric acid Solvents: Water ;  20 h, 90 °C; cooled
3.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 5
Reference
Highly diastereoselective hydrogenation of furan-2-carboxylic acid derivatives on heterogeneous catalysts
Sebek, Michael; et al, Synlett, 2009, (3), 461-465

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: Cumene hydroperoxide Catalysts: 4,4′-Spirobi[4H-dinaphth[2,1-c:1′,2′-e]azepinium], 3,3′,5,5′-tetrahydro-2,6-bis[… Solvents: tert-Butyl methyl ether ;  2 h, 25 °C
2.1 Reagents: Methyl triflate Solvents: Dichloromethane ;  25 °C; 1 h, rt
2.2 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene ;  30 min, rt
3.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Tetrahydrofuran ,  Water ;  0 °C → 25 °C; 30 min, 25 °C
3.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Reference
Chiral ammonium hypoiodite salt-catalyzed enantioselective oxidative cycloetherification to 2-acyl tetrahydrofurans
Uyanik, Muhammet; et al, Chemistry Letters, 2016, 45(3), 353-355

(2R)-oxolane-2-carboxylic acid Raw materials

(2R)-oxolane-2-carboxylic acid Preparation Products

(2R)-oxolane-2-carboxylic acid Suppliers

Hubei Wande Chemical Co.,Ltd.
Audited Supplier Audited Supplier
(CAS:87392-05-0)
CHEN DAN DAN
15827180502
1148980033@qq.com
YING WEN MING CHENG H u b e i T u o b a n g C h e m i c a l C o . , L t d .
Audited Supplier Audited Supplier
(CAS:87392-05-0)
TU MENG TING
15102763473
1400868822@qq.com
Hubei Chaoshun Biotechnology Co., Ltd.
Audited Supplier Audited Supplier
(CAS:87392-05-0)
WANG XIAN SHENG
15927806810
174160056@qq.com
Hubei Rhino Pharmaceutical Tech.co.,Ltd.
Audited Supplier Audited Supplier
(CAS:87392-05-0)
WANG JING LI
13165688766
3008058303@qq.com
https://www.chem960.com/company/190540/
Shanghai Aladdin Biochemical Technology Co., Ltd
Audited Supplier Audited Supplier
(CAS:87392-05-0)
A LA DING
anhua.mao@aladdin-e.com

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